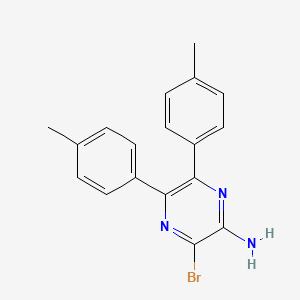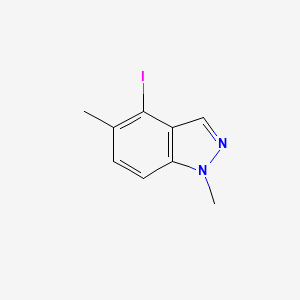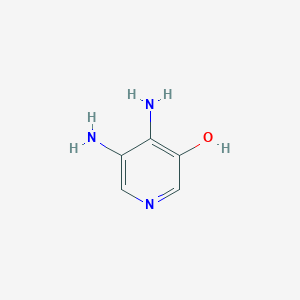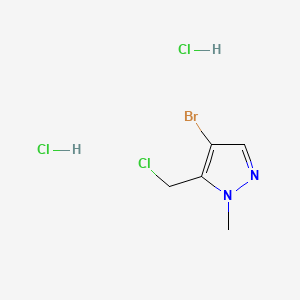
3-Bromo-5,6-di-p-tolylpyrazin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5,6-di-p-tolylpyrazin-2-amine is a heterocyclic compound that belongs to the pyrazine family. Pyrazines are known for their diverse applications in organic synthesis and medicinal chemistry due to their versatile chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5,6-di-p-tolylpyrazin-2-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the bromination of 5,6-di-p-tolylpyrazin-2-amine using bromine or a brominating agent in the presence of a catalyst . The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability of the compound for various applications .
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-5,6-di-p-tolylpyrazin-2-amine can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Coupling Reactions: Palladium catalysts and arylboronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various aryl-substituted pyrazine derivatives .
Aplicaciones Científicas De Investigación
3-Bromo-5,6-di-p-tolylpyrazin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Bromo-5,6-di-p-tolylpyrazin-2-amine involves its interaction with specific molecular targets. The bromine and p-tolyl groups can influence its binding affinity and selectivity towards these targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Bromo-5-ethoxy-4-methoxybenzonitrile
- 3-Bromo-5-(trifluoromethyl)pyridine
- 3-Bromo-5-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Uniqueness
This structural feature distinguishes it from other similar compounds and may provide advantages in specific research and industrial contexts .
Propiedades
Fórmula molecular |
C18H16BrN3 |
|---|---|
Peso molecular |
354.2 g/mol |
Nombre IUPAC |
3-bromo-5,6-bis(4-methylphenyl)pyrazin-2-amine |
InChI |
InChI=1S/C18H16BrN3/c1-11-3-7-13(8-4-11)15-16(22-18(20)17(19)21-15)14-9-5-12(2)6-10-14/h3-10H,1-2H3,(H2,20,22) |
Clave InChI |
UJFZQXLHYRDFBV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=C(N=C(C(=N2)N)Br)C3=CC=C(C=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(1S,2S,5R)-3-((R)-2-Amino-3,3,3-trifluoropropanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile](/img/structure/B13845047.png)
![1-[(Z)-benzylideneamino]imidazolidine-2,4,5-trione](/img/structure/B13845056.png)


![Benzhydryl 7-[(2-bromoacetyl)amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13845087.png)

![tert-Butyl 3-((tert-butoxycarbonyl)amino)-6-oxabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13845096.png)

![5-Amino-1-[(2,4-dichlorophenyl)methyl]pyrazole-4-carbonitrile](/img/structure/B13845102.png)
